molecular formula C15H14BrN5O B10815835 5-(4-Bromophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

5-(4-Bromophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B10815835
M. Wt: 360.21 g/mol
InChI Key: SWZSIYQGNFBQQB-UHFFFAOYSA-N
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Description

WAY-325616 is a chemical compound with the molecular formula C25H21ClN4OS. It is primarily used in scientific research and has been studied for its various biological activities. The compound is known for its high purity and stability under specific storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-325616 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

    Formation of the Core Structure: This step typically involves the construction of the core heterocyclic structure through cyclization reactions.

    Functional Group Modifications: Introduction of specific functional groups such as chloro, amino, and sulfonyl groups through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of WAY-325616 would likely follow similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

WAY-325616 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

WAY-325616 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in various diseases, although it is not approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-325616 involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    WAY-100635: A selective serotonin receptor antagonist.

    WAY-267464: A compound with oxytocin receptor agonist activity.

    WAY-181187: A selective dopamine receptor antagonist.

Uniqueness

WAY-325616 is unique due to its specific molecular structure and the particular biological activities it exhibits. Unlike other similar compounds, WAY-325616 has shown distinct binding affinities and effects on certain molecular targets, making it valuable for specialized research applications .

Properties

Molecular Formula

C15H14BrN5O

Molecular Weight

360.21 g/mol

IUPAC Name

5-(4-bromophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C15H14BrN5O/c16-10-5-3-9(4-6-10)11-8-12(13-2-1-7-22-13)21-15(18-11)19-14(17)20-21/h1-7,11-12H,8H2,(H3,17,18,19,20)

InChI Key

SWZSIYQGNFBQQB-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=NC(=NN2C1C3=CC=CO3)N)C4=CC=C(C=C4)Br

Origin of Product

United States

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